Comprehensive Physicochemical Profiling of 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide for Preclinical Development
Comprehensive Physicochemical Profiling of 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide for Preclinical Development
Executive Summary
In modern drug discovery, the rational design of kinase inhibitors and receptor modulators frequently relies on sterically hindered, lipophilic building blocks. 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1017783-64-0) is a prime example of such a scaffold[1],[2]. The bulky tert-butyl group at the N1 position provides severe steric shielding, which prevents N-dealkylation by cytochrome P450 enzymes and forces the pyrazole ring out of coplanarity when coupled to adjacent pharmacophores.
However, this structural advantage introduces significant analytical challenges. The high lipophilicity and poor aqueous solubility of the un-ionized form render standard physicochemical characterization methods obsolete. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the physicochemical properties of this compound and provide field-proven, self-validating protocols for its accurate characterization.
Structural and Theoretical Physicochemical Profile
To understand how a molecule will behave in formulation and biological systems, we must first deconstruct its structural electronics and sterics. The core of this molecule is a pyrazole ring, substituted with electron-donating methyl groups at positions 3 and 5, a bulky tert-butyl group at position 1, and an ionizable carboxylic acid at position 4[1].
Causality of Structural Features
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Steric Bulk (tert-Butyl Group): The tert-butyl group drastically increases the molecule's lipophilicity (LogP) while simultaneously disrupting crystal lattice packing energy. This makes the compound highly soluble in organic solvents but nearly insoluble in low-pH aqueous media.
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Electronic Effects (Methyl Groups): The methyl groups at C3 and C5 push electron density into the pyrazole π -system via hyperconjugation. This electron-donating effect slightly destabilizes the carboxylate anion formed upon deprotonation, pushing the pKa slightly higher than that of an unsubstituted pyrazole-4-carboxylic acid.
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Ionization (Carboxylic Acid): The C4 carboxylic acid acts as a classic hydrogen-bond donor and acceptor, capable of forming strong intermolecular dimers in non-polar environments.
Quantitative Data Summary
| Property | Value / Prediction | Analytical Implication |
| CAS Number | 1017783-64-0[3] | Unique identifier for procurement and registry. |
| Molecular Formula | C10H16N2O2[1] | Determines exact mass for LC-MS/MS tracking. |
| Molecular Weight | 196.25 g/mol [2] | Highly favorable for fragment-based drug design (FBDD). |
| Predicted pKa | ~4.2 - 4.5 | Molecule will be >99% ionized at physiological pH (7.4). |
| Predicted LogP | ~2.5 - 3.0 | High lipophilicity requires cosolvent systems for analysis. |
| H-Bond Donors / Acceptors | 1 / 3 | Favorable for Lipinski's Rule of 5 compliance. |
Analytical Challenges and Causality in Experimental Choices
Standard physicochemical profiling relies heavily on aqueous potentiometric titration and shake-flask partitioning. However, applying these standard methods to 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid results in systemic errors.
The pKa Determination Challenge
The Problem: Traditional potentiometric titrations require a concentration of at least 10−4 M in water[4]. Because the un-ionized form of this pyrazole derivative is highly lipophilic, it precipitates out of solution as the pH drops during titration, leading to erratic electrode responses and false pKa values. The Solution: We must employ a cosolvent potentiometric approach [5]. By titrating the compound in varying ratios of a miscible organic solvent (e.g., methanol or an MDM mixture of methanol, dioxane, and acetonitrile) and water, we maintain solubility across the entire pH range[6]. The apparent pKa ( psKa ) values obtained in these mixtures are then mathematically extrapolated to 0% organic solvent using the Yasuda-Shedlovsky extrapolation method, which plots psKa against the inverse dielectric constant ( 1/ϵ ) of the solvent mixture[5],[7].
The LogP/LogD Determination Challenge
The Problem: The traditional octanol-water shake-flask method fails here because the amphiphilic nature of the partially ionized compound at intermediate pH levels acts as a surfactant, creating stable micro-emulsions that prevent clean phase separation. The Solution: We utilize a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) retention time method. By correlating the retention time of the compound on a C18 column against a set of known standards with established LogP values, we bypass the physical phase-separation issue entirely[5].
Self-Validating Experimental Protocols
Trustworthiness in analytical chemistry requires that every protocol acts as a self-validating system. The following methodologies incorporate internal checks to guarantee data integrity.
Protocol A: Cosolvent Potentiometric pKa Determination (Yasuda-Shedlovsky Method)
This protocol ensures accurate pKa determination for water-insoluble acids[6].
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System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) in aqueous media. Self-Validation Check: The Nernstian slope must be between 58.0 and 59.2 mV/pH unit at 25°C.
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Solvent Preparation: Prepare three cosolvent mixtures of Methanol/Water at 30%, 40%, and 50% (v/v), maintaining a constant ionic strength of 0.15 M using KCl.
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Sample Preparation: Dissolve 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid in each cosolvent mixture to achieve a final concentration of 1.0 mM.
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Internal Standard Inclusion: Add Ibuprofen (known aqueous pKa = 4.4) to a parallel set of identical solvent mixtures. Self-Validation Check: The extrapolated aqueous pKa of Ibuprofen must fall within ±0.05 units of 4.4; otherwise, the dielectric constants of the mixtures are recalculated.
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Titration: Titrate each solution from pH 2.0 to 11.0 using 0.5 M KOH under a slow argon flow to prevent CO2 absorption[8].
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Data Extrapolation: Calculate the apparent psKa for each mixture. Plot psKa+log[H2O] against 1/ϵ (the inverse dielectric constant)[9]. The y-intercept of this linear regression represents the true aqueous pKa.
Protocol B: Thermodynamic Solubility Profiling (Miniaturized Shake-Flask with LC-MS/MS)
This protocol determines the intrinsic solubility of the un-ionized form.
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Buffer Preparation: Prepare a 50 mM phosphate buffer adjusted to pH 2.0 (ensuring the compound is fully protonated, pH << pKa).
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Incubation: Add excess solid compound (approx. 5 mg) to 1 mL of the buffer in a sealed glass vial. Stir at 25°C for 24 hours to reach thermodynamic equilibrium.
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Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes. Carefully extract the supernatant.
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Quantification: Dilute the supernatant 1:100 in Acetonitrile and quantify via LC-MS/MS using a pre-established calibration curve.
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Mass Balance Validation (Self-Validation): Dissolve the remaining solid pellet in 1 mL of DMSO and quantify. Self-Validation Check: The sum of the mass in the supernatant and the mass in the pellet must equal the initial 5 mg ( ±5% ). A failure here indicates chemical degradation or adsorption to the vial walls during the 24-hour incubation.
Mechanistic Workflows and Logical Relationships
To visualize the analytical logic and the physiological behavior of the compound, the following diagrams map out the experimental workflow and the acid-base equilibrium distribution.
Figure 1: Analytical workflow for physicochemical profiling of poorly soluble pyrazole derivatives.
Figure 2: Acid-base equilibrium and physiological distribution logic for the carboxylic acid.
References
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Accela ChemBio. "1017783-64-0,1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic ...". Available at:[Link]
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Macedonian Pharmaceutical Bulletin. "Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances". Available at: [Link]
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National Institutes of Health (PMC). "Development of Methods for the Determination of pKa Values". Available at: [Link]
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Der Pharma Chemica. "Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents". Available at: [Link]
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ResearchGate. "Potentiometric pK(a) determination of water-insoluble compounds: Validation study in methanol/water mixtures". Available at:[Link]
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National Institutes of Health (PubMed). "Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system". Available at: [Link]
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European Journal of Chemistry. "Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa". Available at:[Link]
Sources
- 1. 31728-75-3|1,5-Dimethyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 1017783-64-0|1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 1017783-64-0,1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurjchem.com [eurjchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
